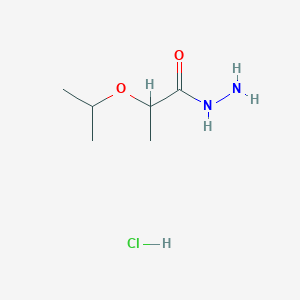

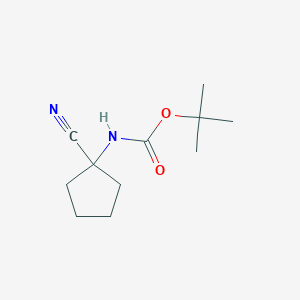

tert-butyl N-(1-cyanocyclopentyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-(1-cyanocyclopentyl)carbamate is a chemical compound with the molecular formula C11H18N2O2 . It has a molecular weight of 210.28 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for tert-butyl N-(1-cyanocyclopentyl)carbamate is 1S/C11H18N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-7H2,1-3H3,(H,13,14) . The InChI key is LRMWZGZPJOFYIM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tert-butyl N-(1-cyanocyclopentyl)carbamate is a solid at room temperature . The compound should be stored in a dry room at normal temperature .科学的研究の応用

Organic Synthesis

tert-butyl N-(1-cyanocyclopentyl)carbamate: is utilized in organic synthesis, particularly in the preparation of N-protected amines and amides. It serves as a precursor for the synthesis of more complex organic compounds due to its reactive carbamate group, which can be easily deprotected under mild conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the synthesis of pharmaceuticals. Its structural motif is found in a variety of drug molecules, and it can be used to introduce the carbamate functionality into bioactive compounds, potentially altering their pharmacokinetic properties .

Drug Development

The tert-butyl group in tert-butyl N-(1-cyanocyclopentyl)carbamate is often used in drug development as a protecting group for amines. This is crucial during the multi-step synthesis of drugs, where selective reactions on different functional groups are required .

Chemical Research

In chemical research, this compound is used for studying reaction mechanisms and developing new synthetic methodologies. Its stability and reactivity make it an excellent candidate for research in understanding carbamate formation and transformations .

Pharmacology

Pharmacologically, tert-butyl N-(1-cyanocyclopentyl)carbamate could be involved in the synthesis of compounds with potential biological activity. Its role in the development of central nervous system agents, due to its ability to cross the blood-brain barrier, is of particular interest .

Industrial Applications

While primarily used in research, tert-butyl N-(1-cyanocyclopentyl)carbamate may find industrial applications in the production of specialty chemicals, where its carbamate group can be leveraged for further chemical modifications .

Agrochemical Research

This compound may also be used in the development of new agrochemicals. The carbamate group is a common moiety in many pesticides and herbicides, and its modification can lead to the discovery of new active ingredients .

Material Science

In material science, tert-butyl N-(1-cyanocyclopentyl)carbamate could be used in the synthesis of polymers or small molecules that have specific properties, such as increased thermal stability or unique electronic characteristics .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(1-cyanocyclopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMWZGZPJOFYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587556 |

Source

|

| Record name | tert-Butyl (1-cyanocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyanocyclopentyl)carbamate | |

CAS RN |

912770-99-1 |

Source

|

| Record name | tert-Butyl (1-cyanocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)